molecular formula C20H16F3N3O2 B2830972 5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034415-37-5

5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2830972
CAS No.: 2034415-37-5
M. Wt: 387.362
InChI Key: DPRNBGYBTNHJHW-UHFFFAOYSA-N
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Description

5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the oxadiazole intermediate reacts with a pyrrolidine derivative.

    Introduction of the trifluoromethylphenyl group: This can be accomplished through Friedel-Crafts acylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar reactivity and applications.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring are often studied for their biological activity.

    Trifluoromethylphenyl derivatives: These compounds are known for their enhanced stability and lipophilicity.

Uniqueness

What sets 5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties.

Properties

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-14(7-9-16)19(27)26-11-10-15(12-26)17-24-18(28-25-17)13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNBGYBTNHJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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